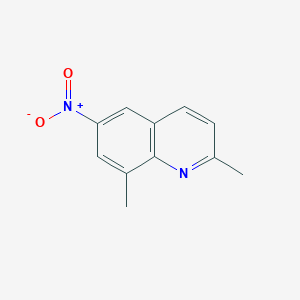

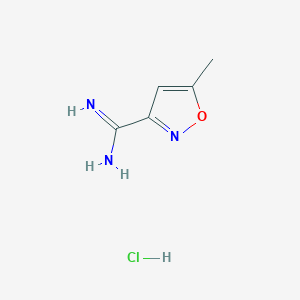

![molecular formula C7H4ClN3O B6353735 2-氯-5H-吡咯并[3,2-d]嘧啶-7-甲醛 CAS No. 1824084-20-9](/img/structure/B6353735.png)

2-氯-5H-吡咯并[3,2-d]嘧啶-7-甲醛

描述

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound with the molecular weight of 153.57 . It is a solid substance stored at room temperature . The IUPAC name for this compound is 2-chloro-5H-pyrrolo[3,2-d]pyrimidine .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines has been the subject of various studies . The synthesis of this type of pyrrolo[2,3-d]pyrimidine derivatives involves the use of microwave techniques . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The InChI code for 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine is 1S/C6H4ClN3/c7-6-9-3-5-4(10-6)1-2-8-5/h1-3,8H . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and hydrogen atoms.Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde are not detailed in the search results, pyrrolo[2,3-d]pyrimidines are known to be involved in various chemical reactions . These methods are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .Physical And Chemical Properties Analysis

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a solid substance that is stored in a refrigerator . The compound has a molecular weight of 153.57 .科学研究应用

化学反应和衍生物

- 2-氯-5H-吡咯并[3,2-d]嘧啶-7-甲醛用于合成各种化学衍生物。例如,它与甘氨酸酯的反应导致形成 N-(5-甲酰嘧啶-4-基)甘氨酸酯和环化产物,如吡咯并[2,3-d]嘧啶和吡啶并[2,3-d]嘧啶 (Zinchenko 等人,2018)。

- 它有助于制备具有不同取代基的吡咯并[3,2-d]嘧啶,这在杂环化学领域具有重要意义 (Britikova 等人,1977)。

非天然 DNA 碱基研究

- 该化合物是组成非天然核酸碱基的一部分,并且已经对其在 DNA 中的稳定性和反应性进行了研究。这包括对其激发态性质和紫外激发后的潜在光过程的研究 (Ghosh、Ghosh & Ghosh,2021)。

缩合嗪的合成

- 它参与导致缩合嗪合成的反应,如吡啶并[2,3-d]嘧啶,这在药物化学和材料科学中很重要 (Bakulina 等人,2014)。

嘌呤类似物的合成

- 该化合物有助于合成三环嘌呤类似物,这在药理学和生物化学中具有意义。这些类似物是各种生物活性化合物的潜在前体 (Williams & Brown,1995)。

分子内 1,3-偶极环加成

- 研究包括将其用于分子内 1,3-偶极环加成以生成新型杂环化合物。此类过程在合成有机化学中很有价值 (Baruah 等人,1996)。

有机合成中的环转化

- 它参与酸催化的环闭合和转化,这些是有机合成中的基本反应。这包括二氢色烯[3,2-b]氮杂乙烯-2(1H)-酮和相关化合物的形成 (Bertha 等人,1998)。

改进的合成工艺

- 研究包括将其应用于改进的合成工艺中,以创建 7-取代的吡咯并[3,2-d]嘧啶,这对于开发酶抑制剂和其他药理活性物质至关重要 (Elliott 等人,1997)。

作用机制

Target of Action

Pyrrolo[2,3-d]pyrimidine derivatives have been reported to act as multi-targeted kinase inhibitors . They have shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .

Mode of Action

It’s known that kinase inhibitors like this compound typically work by binding to the active site of their target enzymes, thereby inhibiting their activity . This interaction can lead to changes in cellular processes controlled by these enzymes.

Biochemical Pathways

By inhibiting kinases, these compounds can disrupt the phosphorylation events that drive these pathways, leading to downstream effects such as altered cell proliferation and survival .

Result of Action

Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells . They can also upregulate proapoptotic proteins and downregulate anti-apoptotic proteins .

生化分析

Biochemical Properties

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with checkpoint kinase 1 (CHK1), exhibiting inhibitory activity with an IC50 value of 687 nM . This interaction is significant as CHK1 is involved in the DNA damage response pathway, making 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde a potential candidate for cancer therapy. Additionally, this compound has demonstrated binding affinity to the active site of estrogen receptor alpha, with binding energies ranging from -7.12 kcal/mol to -1.21 kcal/mol .

Cellular Effects

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde has been observed to exert various effects on different types of cells and cellular processes. In particular, it has shown significant antiproliferative effects on breast cancer cell lines, including estrogen receptor-positive (T47D) and triple-negative (MDA-MB-436) breast cancer cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to up-regulate the expression of pro-apoptotic genes such as P53, BAX, DR4, and DR5, while down-regulating anti-apoptotic genes like Bcl2 .

Molecular Mechanism

The mechanism of action of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde involves its binding interactions with biomolecules and its ability to inhibit specific enzymes. The compound binds to the active site of CHK1, leading to the inhibition of its kinase activity . This inhibition disrupts the DNA damage response pathway, resulting in the accumulation of DNA damage and subsequent cell death. Additionally, the compound’s binding to estrogen receptor alpha suggests its potential role in modulating hormone receptor signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde have been observed to change over time. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory activity against CHK1 and its antiproliferative effects on cancer cells, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antiproliferative effects, with higher doses resulting in increased cytotoxicity . At high doses, the compound has also been associated with toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound has been shown to affect metabolic flux and metabolite levels, particularly in cancer cells . It interacts with enzymes involved in the DNA damage response and hormone receptor signaling pathways, influencing the overall metabolic state of the cells .

Transport and Distribution

Within cells and tissues, 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its therapeutic potential . The compound’s distribution is influenced by its binding affinity to biomolecules and its ability to penetrate cellular membranes .

Subcellular Localization

The subcellular localization of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and receptors, ensuring its efficacy in modulating cellular processes .

属性

IUPAC Name |

2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-7-10-2-5-6(11-7)4(3-12)1-9-5/h1-3,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOIGOYVUWRRFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC(=NC=C2N1)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

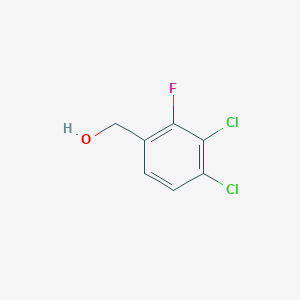

![2-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B6353676.png)

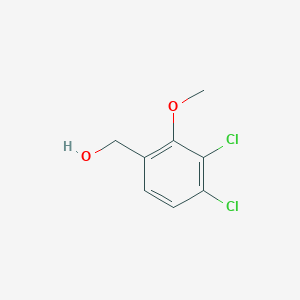

![7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B6353730.png)

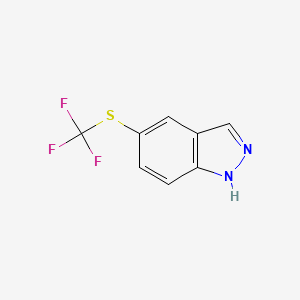

![5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6353757.png)

![3,7-Dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B6353763.png)